2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide
Overview
Description
2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-Ethylphenoxyacetic Acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.
Synthesis of Benzoxazole Derivative: The benzoxazole ring is formed by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Coupling Reaction: Finally, the 4-ethylphenoxyacetic acid is coupled with the benzoxazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide
- 2-(4-Chlorophenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide
- 2-(4-Bromophenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide
Uniqueness
2-(4-Ethylphenoxy)-N-[2-(pyridin-4-YL)-1,3-benzoxazol-5-YL]acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-15-3-6-18(7-4-15)27-14-21(26)24-17-5-8-20-19(13-17)25-22(28-20)16-9-11-23-12-10-16/h3-13H,2,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHAIMSSXCWHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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